Bibrocathol
Description
Structure
2D Structure
Properties
IUPAC Name |
bismuth;3,4,5,6-tetrabromobenzene-1,2-diolate;hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4O2.Bi.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h11-12H;;1H2/q;+3;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAVFIZOZUAKKE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)[O-])[O-].[OH-].[Bi+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBiBr4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6915-57-7 | |
| Record name | 4,5,6,7-Tetrabromo-2-hydroxy-1,3,2-benzodioxabismole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6915-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bibrocathol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BIBROCATHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KJ20H1BLJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Conformational Analysis of Bibrocathol
Advanced Crystallographic Investigations
Advanced crystallographic techniques, notably those based on transmission electron microscopy (TEM), have been crucial in determining the crystal structure of bibrocathol from its microcrystalline forms.
Three-Dimensional Electron Diffraction (3D ED) Techniques for Microcrystalline Analysis
Three-dimensional electron diffraction (3D ED), also known as micro-crystal electron diffraction (MicroED), has emerged as a powerful technique for determining the crystal structures of compounds that form only sub-micrometer-sized crystals. This method is particularly valuable for pharmaceutical compounds like this compound, which are often difficult to characterize by conventional single-crystal X-ray diffraction due to their small crystal size. scispace.comrsc.org In 3D ED, diffraction data are collected while continuously rotating the microcrystalline sample in the electron beam of a TEM. rsc.orgresearchgate.net This allows for the acquisition of a complete three-dimensional diffraction dataset from a single microcrystal. researchgate.net
Studies on this compound extracted from a commercial ointment formulation (Noviform® 5%) utilized 3D ED to overcome the limitations posed by its microcrystalline nature. scispace.comrsc.org The data reduction and merging were performed using specialized software, enabling the solution and refinement of the crystal structures of the identified phases. rsc.org
Powder X-ray Diffraction (PXRD) and Rietveld Refinement in Polymorph Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and determining unit cell dimensions of powdered materials. carleton.edu While less suitable than single-crystal methods for de novo structure solution of complex materials, PXRD is invaluable for characterizing polymorphic forms and analyzing mixtures of crystalline phases. rsc.orgamericanpharmaceuticalreview.com Rietveld refinement is a profile-fitting technique applied to PXRD data that allows for the refinement of structural parameters, such as lattice parameters and atomic positions, by minimizing the difference between the observed and calculated diffraction patterns. researchgate.netresearchgate.net
In the structural analysis of this compound, PXRD has been used to characterize the crystalline solid obtained after washing the commercial ointment formulation. rsc.org Variable temperature PXRD measurements have also been employed to investigate potential phase changes under different conditions. rsc.org Pawley fitting, a method related to Rietveld refinement, has been applied to PXRD data using unit cell parameters determined from 3D ED measurements to analyze the presence of different phases. rsc.org
High-Resolution Scanning Transmission Electron Microscopy (HR-STEM) for Disordered Microcrystalline Samples
High-Resolution Scanning Transmission Electron Microscopy (HR-STEM) provides real-space images of materials at the atomic scale, offering complementary information to diffraction techniques. HR-STEM is particularly useful for investigating structural features in disordered or less-ordered microcrystalline samples that may be challenging to fully characterize by diffraction alone. researchgate.net
While the provided search results primarily highlight the use of 3D ED and PXRD for this compound, HR-STEM has been successfully applied in the structural investigation of other challenging bismuth-based pharmaceuticals, such as bismuth subsalicylate, to reveal variations in layer stacking and other forms of disorder. researchgate.netresearchgate.netresearchgate.net This suggests its potential utility in further detailed studies of this compound's microcrystalline morphology and any associated structural imperfections or variations.
Analysis of Polymorphic Forms and Extended Coordination Structures
The structural studies of this compound using 3D ED have revealed the existence of at least two distinct crystalline phases: a monoclinic phase and a tetragonal phase. scispace.comrsc.org These represent polymorphic forms of this compound. Polymorphism is a phenomenon where a compound can exist in more than one crystalline structure, which can significantly influence its physical and chemical properties. scispace.comrsc.org
Crucially, the investigations have shown that both identified phases of this compound are not simple molecular crystals but rather extended coordination structures. scispace.comrsc.org The dominant monoclinic phase was found to have a complex structure with a formula of [Bi2O(C6Br4O2)2]n, featuring a triple helix arrangement with a central core of μ4-O2− anions and Bi3+ cations. scispace.comrsc.org The tetragonal phase consists of rod-like structures of Bi3+ cations chelated by tetrabromopyrocatecholate (TBC) anions, with the coordination sphere completed by bridging catecholate oxygens. scispace.com A non-coordinated water molecule was also found within pockets in the tetragonal structure. scispace.com These findings demonstrate that this compound exists as coordination polymers with intricate 1D or 2D extended structures, a characteristic observed in other bismuth-based metallodrugs. scispace.comrsc.org
The crystallographic parameters for the identified phases are summarized in the table below:
| Crystal System | Space Group | Unit Cell Dimensions (Å, °) | Volume (ų) |
| Monoclinic | P21/n (No. 14) | a = 16.48(7), b = 26.91(9), c = 24.08(3), β = 96.6(2) | 10610(62) |
| Tetragonal | I41/a (No. 88) | a = 26.27(2), c = 13.90(2) | 9591(16) |
Spectroscopic Approaches to Molecular Structure
Spectroscopic techniques provide valuable information about the molecular structure, bonding, and functional groups within a compound. While the provided search results focus heavily on crystallographic methods for the solid-state structure of this compound, spectroscopic approaches such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy are commonly used in chemical characterization. researchgate.netmdpi.com
IR spectroscopy can identify the presence of specific functional groups based on their characteristic vibrational frequencies. NMR spectroscopy provides detailed information about the connectivity and environment of atoms, particularly hydrogen and carbon. UV-Vis spectroscopy can be used to study electronic transitions and can be informative about conjugated systems and the presence of chromophores.
Although detailed spectroscopic data for this compound's structural elucidation are not extensively provided in the search results, general characterization using techniques like IR spectroscopy is mentioned in the context of related research on bismuth-based materials. researchgate.netdiva-portal.org The PubChem entry for this compound lists its molecular formula as C6H2BiBr4O3 and provides its SMILES and InChI strings, which are representations of its molecular structure. nih.govuni.luinvivochem.comsmolecule.comdrugbank.com These molecular descriptors are typically derived or confirmed through a combination of spectroscopic and analytical techniques. The structure is described as a bismuth derivative of tetrabromopyrocatechol. nih.govinvivochem.comsmolecule.comiiab.me
Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely used in chemistry for the elucidation of molecular structures. It provides detailed information about the connectivity and environment of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. nih.gov The chemical shifts, splitting patterns, and integration of signals in NMR spectra are indicative of the types of protons and carbons present, their neighboring atoms, and their relative positions in the molecule. This allows chemists to piece together the carbon-hydrogen framework and identify functional groups. nih.gov
Infrared (IR) Spectroscopy and Chemometrics in Molecular Characterization
For this compound, IR spectroscopy can be employed to identify the presence of key functional groups, such as C-Br bonds, C-O bonds (associated with the benzodioxabismole ring), and O-H bonds (if a hydroxyl group is present as indicated in some structural representations) wikipedia.orgjst.go.jp. While specific IR spectral data for this compound were not detailed in the search results, IR spectroscopy is a common method for the characterization of bismuth-containing compounds and organobromine compounds mdpi.comresearchgate.netdiva-portal.org. Studies on related bismuth complexes have used IR spectroscopy to confirm the formation of complexes by observing shifts in characteristic vibrational bands, such as the imine C=N stretch upon coordination to bismuth mdpi.com. The simulation of IR spectra can also provide detailed characterization researchgate.net. Chemometrics, which involves the application of statistical and mathematical methods to chemical data, can be used in conjunction with IR spectroscopy to analyze complex spectral datasets, enabling the identification of patterns, correlation of spectral features with structural properties, and even quantitative analysis of components in a mixture.
Raman Spectroscopy for Vibrational Fingerprinting and Molecular Changes
Raman spectroscopy is another powerful vibrational spectroscopic technique that complements IR spectroscopy. ksu.edu.saedinst.com While IR spectroscopy measures the absorption of infrared light due to changes in dipole moment during molecular vibrations, Raman spectroscopy measures the inelastic scattering of visible or near-infrared light due to changes in polarizability during vibrations. ksu.edu.saedinst.com This difference in selection rules means that IR and Raman spectroscopy often provide complementary information about the vibrational modes of a molecule. edinst.com Raman spectroscopy is particularly sensitive to nonpolar bonds and symmetric vibrations, such as those found in C-C, C=C, and C≡C bonds. ksu.edu.sa Like IR spectroscopy, Raman spectroscopy provides a unique vibrational fingerprint that can be used for identification and structural analysis. nih.govmdpi.com It can also be used to study molecular changes and interactions.
Specific Raman spectroscopic data for this compound were not found in the provided search results. However, Raman spectroscopy is a recognized technique for the analysis of molecular structure and is often used alongside IR spectroscopy for comprehensive vibrational analysis ksu.edu.saedinst.com. Its application to organobromine compounds and bismuth-containing molecules would provide valuable data on their vibrational modes, aiding in structural confirmation and the study of molecular dynamics.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorbance and Concentration Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. uni-muenchen.de This technique is primarily used to study electronic transitions within molecules. uni-muenchen.de When a molecule absorbs UV or visible light, electrons are promoted to higher energy levels. zoologytalks.com The wavelengths at which absorption occurs and the intensity of the absorption bands are characteristic of the molecule's electronic structure and the presence of chromophores (groups that absorb light). uni-muenchen.de
UV-Vis spectroscopy is widely used for quantitative analysis, particularly for determining the concentration of a substance in solution using the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution. pasg.nhs.ukyoutube.com
While direct UV-Vis spectra or specific absorption maxima for this compound were not detailed in the search results, the technique is applicable to compounds that absorb in the UV-Vis range. Studies involving bismuth compounds have utilized UV-Vis analysis to monitor the formation and stability of bismuth species in solution, observing characteristic absorption bands researchgate.netresearchgate.net. For example, a study on bismuth-APDC complexes in polyethylene (B3416737) glycol solution showed a maximum absorption wavelength at 360 nm researchgate.net. UV-Vis spectroscopy could potentially be used to study the electronic properties of this compound and to quantify its concentration in suitable solutions, provided it exhibits characteristic absorption in this spectral range.
Fluorescence Spectroscopy for Molecular Interactions and Dynamics
Fluorescence spectroscopy is a sensitive technique that involves exciting a molecule with light at a specific wavelength and then measuring the intensity and wavelength of the emitted fluorescence. zoologytalks.com Fluorescence occurs when a molecule absorbs light and is promoted to an excited electronic state, and then relaxes back to a lower energy state by emitting a photon of light. zoologytalks.com The emitted light is typically at a longer wavelength (lower energy) than the absorbed light. zoologytalks.com
Fluorescence spectroscopy can provide information about the electronic structure of a molecule, its environment, and its interactions with other molecules. zoologytalks.comisbg.fr It is particularly useful for studying molecular dynamics, conformational changes, and binding events. zoologytalks.comnih.govnih.gov Techniques such as fluorescence correlation spectroscopy (FCS) can provide insights into molecular mobility, diffusion, and concentration at the single-molecule level, as well as study molecular interactions nih.govnih.govwur.nl. Fluorescence cross-correlation spectroscopy (FCCS) is a variation that allows for the study of interactions between two differently labeled fluorescent molecules wur.nl.
There was no specific information found in the search results regarding the fluorescence properties of this compound or its application in fluorescence spectroscopy studies. However, if this compound or a modified fluorescent derivative exhibits fluorescence, this technique could potentially be used to investigate its interactions with other molecules or its behavior in various environments. The application of fluorescence spectroscopy is dependent on the compound's ability to fluoresce.
Synthetic Methodologies and Chemical Derivatization
Chemical Synthesis Pathways for Bibrocathol
The general approach to synthesizing this compound includes two key steps: bromination and complexation. smolecule.com
Bromination of Aromatic Precursors
This step involves the introduction of bromine atoms into an aromatic system. For this compound synthesis, the precursor is typically pyrocatechol (B87986) (catechol), which undergoes exhaustive bromination to yield tetrabromocatechol (B147477) (3,4,5,6-tetrabromobenzene-1,2-diol). smolecule.comfishersci.canih.govuni.lu
Complexation Reactions with Bismuth Compounds
Following bromination, the tetrabromocatechol is reacted with a bismuth compound to form the final this compound structure, which is a bismuth derivative of tetrabromopyrocatechol. nih.govsmolecule.com While specific detailed synthetic routes are not extensively documented in readily available literature, the process involves the coordination of the bismuth moiety to the hydroxyl groups of the tetrabromocatechol. smolecule.com The resulting structure is 4,5,6,7-Tetrabromo-1,3,2-benzodioxabismol-2-ol. smolecule.com
Advanced Synthetic Techniques in Bismuth Coordination Chemistry
Research into bismuth complexes utilizes various advanced synthetic techniques, which can provide insights relevant to the synthesis and properties of compounds like this compound.
Hydrothermal Synthesis for Bismuth-Based Complexes
Hydrothermal synthesis is a method used to synthesize single crystals and has been applied to produce various bismuth complexes. researchgate.netresearchgate.net This technique typically involves carrying out reactions in a Teflon-lined steel pressure autoclave at elevated temperatures and pressures. researchgate.net Hydrothermal methods have been used to synthesize bismuth coordination polymers and other bismuth-based materials, offering control over crystallinity and morphology. researchgate.netcapes.gov.brmdpi.com
Mechanistic Investigations of Bismuth-Radical Intermediates in Synthesis
Recent research has explored the role of bismuth in radical chemistry and catalysis. While not directly detailing this compound synthesis, these studies investigate the fundamental behavior of bismuth in redox processes. mpg.deresearchgate.netnih.gov Low-valent bismuth complexes have been shown to undergo one-electron oxidative addition with redox-active alkyl-radical precursors, mimicking the behavior of transition metals. mpg.deresearchgate.net This can lead to the formation of alkyl-bismuth(III) complexes that are in equilibrium with in-cage radical pairs involving bismuth(II) and alkyl radicals. mpg.de These investigations into bismuth-centered radical species and their reactivity are advancing the understanding of bismuth's potential in various synthetic transformations. researchgate.netnih.govnih.gov
Rational Design and Synthesis of this compound Derivatives for Mechanistic Probing
Methodologies for Chemical Modification and Analogue Generation
The concept of structure-activity relationship (SAR) studies is fundamental in medicinal chemistry for understanding how alterations to a molecule's chemical structure impact its biological activity gardp.orgwikipedia.orgstudysmarter.co.uk. These studies involve the systematic modification of a compound and the evaluation of the resulting changes in activity, guiding the design of optimized molecules gardp.orgstudysmarter.co.uk. While general principles of SAR and chemical derivatization are well-established in drug discovery gardp.orgwikipedia.orgstudysmarter.co.ukslideshare.net, specific detailed methodologies applied to this compound for the generation of a wide array of analogues are not prominently featured in the search results.
The core structure of this compound, a bismuth derivative of tetrabromopyrocatechol, suggests potential sites for chemical modification. These could theoretically include alterations to the tetrabrominated catechol ring or modifications involving the bismuth coordination. However, specific detailed research findings on systematic modifications at these sites to generate analogues with altered properties or activities are not widely reported in the provided information.
One area of related research touches upon the structural characteristics of this compound itself, including its crystalline forms rsc.orgdiva-portal.orgresearchgate.net. Studies utilizing techniques like electron crystallography have revealed details about its solid-state structure, describing triple helix and rod structures rsc.orgdiva-portal.orgresearchgate.net. While this provides crucial information about the compound's physical form, it does not directly detail methodologies for creating chemical analogues.
Furthermore, some patent applications mention this compound in lists of various therapeutic compounds that could potentially undergo derivatization, often in the context of forming conjugates or modifying properties like solubility or delivery googleapis.comgoogleapis.comgoogleapis.comgoogle.comgoogle.com. These mentions are often illustrative examples within broader claims about derivatization techniques applicable to compounds with certain functional groups (e.g., carboxylic acids) googleapis.comgoogleapis.com, rather than specific research focused on this compound analogues. For instance, derivatization through amide or ester formation is mentioned for drugs with carboxylic functions googleapis.comgoogleapis.com. However, this compound's structure primarily features phenolic hydroxyl groups coordinated to bismuth, not free carboxylic acids, suggesting these general methods would not be directly applicable without prior structural modification.
Research into bismuth coordination polymers and metal-organic frameworks (MOFs) has drawn inspiration from bismuth-based metallodrugs like this compound and bismuth subsalicylate diva-portal.orgdiva-portal.org. These studies explore the creation of extended solid-state structures involving bismuth centers and organic linkers diva-portal.orgdiva-portal.org. While this field is related to the coordination chemistry of bismuth, the resulting materials are distinct from small-molecule this compound analogues intended for topical application. For example, research has explored using Bi³⁺ to synthesize MOFs with specific properties like gas storage or pollutant capture diva-portal.org. This highlights the potential for bismuth coordination chemistry, but the methodologies and resulting compounds differ significantly from generating soluble or topically applicable this compound analogues.
Given the limited detailed information on specific chemical modification and analogue generation methodologies for this compound in the provided sources, a comprehensive data table detailing various analogues and their synthesis or properties cannot be constructed based solely on this information. The available data primarily confirms this compound's structure and its use as a bismuth-containing antiseptic.
Summary of Available Information on this compound Modification/Analogue Generation:
| Aspect | Details Found in Search Results |
| Primary Synthesis | Involves bromination of aromatic precursors followed by complexation with bismuth compounds. smolecule.com |
| Core Structure | Bismuth derivative of tetrabromopyrocatechol. smolecule.comnih.govwikipedia.org |
| Specific Modification Methods | Limited specific details on systematic chemical modification of this compound itself for analogue generation. General derivatization methods (amide/ester formation) mentioned in patent contexts for compounds with carboxylic acids, not directly applicable to this compound's core structure. googleapis.comgoogleapis.com |
| Analogue Examples | No specific examples of synthesized this compound analogues with detailed chemical structures or properties were found in the provided results. |
| Related Research Areas | Studies on bismuth coordination polymers and MOFs inspired by bismuth metallodrugs. diva-portal.orgdiva-portal.org Structural characterization of this compound's crystalline forms. rsc.orgdiva-portal.orgresearchgate.net |
| Detailed Research Findings | Focus is more on the known synthesis and structural characterization of this compound rather than extensive SAR studies or analogue development. |
The available literature emphasizes this compound's established use and its fundamental chemical composition. While the principles of medicinal chemistry suggest potential avenues for modification, specific published research detailing the synthesis and properties of a range of this compound analogues for SAR studies is not readily apparent in the provided search results.
Molecular and Cellular Mechanism of Action
Elucidation of Antiseptic Mechanisms at the Molecular and Cellular Levels
Bibrocathol's antiseptic activity stems from its ability to interact directly with microbial cells. patsnap.com This interaction leads to the disruption of essential cellular components and processes, ultimately inhibiting microbial growth or causing cell death. patsnap.com
Disruption of Microbial Cell Wall and Cellular Membrane Integrity
As a halogenated phenol (B47542) derivative containing bismuth, this compound is understood to disrupt the integrity of microbial cell walls and cellular membranes. patsnap.comresearchgate.net This disruption can compromise the structural integrity of the microorganism, leading to leakage of intracellular contents and loss of vital functions. patsnap.com The specific interactions with the cell wall and membrane components, such as peptidoglycans in bacteria, contribute to this effect. mlsu.ac.in
Protein Denaturation and Induction of Cellular Lysis
A key mechanism by which this compound exerts its antiseptic effect is through the precipitation and denaturation of proteins. clinsurggroup.usnih.govresearchgate.net Protein denaturation involves the alteration of a protein's three-dimensional structure, rendering it non-functional. researchgate.netcube-biotech.comnih.gov This process is critical for microbial viability, as proteins are essential for a vast array of cellular processes. researchgate.netthermofisher.com The precipitation of proteins, particularly on the surface layers of tissues and potentially within microorganisms, can form a protective barrier against further pathogenic invasion. clinsurggroup.usresearchgate.net The disruption of cellular membranes and the denaturation of vital intracellular proteins can ultimately lead to cellular lysis, the breakdown of the cell. patsnap.comnih.govscielo.br
Broad-Spectrum Activity against Microorganisms
This compound exhibits broad-spectrum activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria. patsnap.com This wide range of activity makes it a valuable antiseptic agent in addressing various microbial challenges. patsnap.com Unlike some antibiotics, the mechanism of action involving protein denaturation and tissue interaction makes the development of microbial resistance less likely. clinsurggroup.usnih.govresearchgate.net
Anti-Inflammatory Modulatory Pathways
In addition to its antiseptic properties, this compound also demonstrates anti-inflammatory effects. nih.govpatsnap.com These effects contribute to the alleviation of symptoms associated with inflammatory eye conditions. patsnap.com
Inhibition of Inflammatory Mediators and Signaling Cascades (e.g., Prostaglandins (B1171923), Cytokines)
This compound is understood to mitigate inflammatory responses by interfering with the production and release of inflammatory mediators such as prostaglandins and cytokines. patsnap.com Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and vasodilation. binasss.sa.crarvojournals.orgmdpi.com Cytokines are signaling proteins that regulate immune and inflammatory responses. mdpi.comnih.gov By inhibiting these mediators, this compound helps to reduce the inflammatory cascade, thereby alleviating associated symptoms like redness, swelling, and discomfort. patsnap.com
Astringent Molecular Actions and Biophysical Effects
This compound possesses astringent properties, which contribute to its therapeutic effects, particularly on mucous membranes. clinsurggroup.usnih.govresearchgate.net
This compound causes the precipitation of proteins and the shrinking of superficial layers of tissue. clinsurggroup.usresearchgate.netpatsnap.com This action forms a protective membrane over the affected area, which can help guard against pathogenic invasion. clinsurggroup.usresearchgate.net The astringent effect also leads to the diminution of surface tissue and can induce localized vasoconstriction in small vessels. nih.govpatsnap.comspringermedizin.de This vasoconstriction helps to reduce local inflammation and secretion, further contributing to the alleviation of symptoms in inflammatory eye conditions. clinsurggroup.usnih.govpatsnap.comresearchgate.netspringermedizin.de The combination of protein precipitation and tissue shrinking forms a biophysical barrier and reduces exudation.
| Property | Mechanism | Effect |
| Antiseptic | Protein Denaturation | Inhibits microbial function, leads to cell death. clinsurggroup.usnih.govresearchgate.net |
| Disruption of Cell Integrity | Compromises microbial structure, causes lysis. patsnap.commlsu.ac.in | |
| Anti-Inflammatory | Inhibition of Inflammatory Mediators (PGs, Cytokines) | Reduces inflammatory cascade. patsnap.com |
| Astringent | Protein Precipitation | Forms protective membrane. clinsurggroup.usresearchgate.netpatsnap.com |
| Tissue Shrinking/Vasoconstriction | Reduces local inflammation and secretion. clinsurggroup.usnih.govpatsnap.comresearchgate.netspringermedizin.de |
Precipitation of Proteins and Tissue Contraction
One of the primary mechanisms by which this compound exerts its effects is through the precipitation of proteins clinsurggroup.usnih.govpatsnap.com. This action leads to the shrinking of superficial layers of tissue clinsurggroup.usnih.gov. The precipitation of proteins by chemical agents can occur through various mechanisms, including altering solvent pH, ionic strength, and polarity mdpi.com. In the case of this compound, this protein precipitation results in the formation of a protective membrane over the affected tissue, which can help prevent the invasion of pathogens clinsurggroup.usnih.gov. This astringent effect also contributes to the tightening of conjunctival tissues patsnap.com.
Localized Vasoconstriction Mechanisms
This compound also induces localized vasoconstriction patsnap.com. This astringent effect on small blood vessels helps to reduce local inflammation and secretion clinsurggroup.usnih.govspringermedizin.de. Vasoconstriction is the narrowing of blood vessels, which can decrease blood flow to a specific area google.com. This reduction in blood flow can help to alleviate symptoms such as redness and swelling often associated with inflammatory eye conditions patsnap.com.
Stabilization of Biological Barriers (e.g., Tear Film)
Another significant aspect of this compound's mechanism is its ability to stabilize biological barriers, particularly the tear film patsnap.com. The tear film is crucial for maintaining ocular health, providing lubrication, nutrients, and protection to the eye surface patsnap.comreviewofcontactlenses.comnih.gov. Disruptions in the tear film can lead to conditions like dry eye syndrome and exacerbate inflammation patsnap.com. This compound helps maintain the integrity of the tear film by enhancing its stability and potentially reducing evaporation patsnap.com. The tear film is composed of lipid, aqueous, and mucin layers, all of which contribute to its stability and function as a barrier against microorganisms reviewofcontactlenses.comnih.govtfosdewsreport.org.
Bismuth-Dependent Mechanisms in Biological Systems
This compound contains bismuth, and the biological activity of the compound is intrinsically linked to the properties of this heavy metal wikipedia.orgiiab.meclinsurggroup.us. Bismuth compounds have a history of use in medicine, particularly for their antimicrobial properties nih.govhku.hkmdpi.com.
Role of Bismuth in Antimicrobial Activity
Bismuth plays a crucial role in the antiseptic properties of this compound patsnap.comclinsurggroup.usnih.gov. As a halogenated phenol derivative with bismuth, this compound exhibits broad-spectrum activity against various microorganisms, including Gram-positive and Gram-negative bacteria commonly involved in eye infections patsnap.com. While the exact mechanisms can vary depending on the specific bismuth compound, bismuth is known to exert antimicrobial activity through several pathways, including disrupting microbial cell walls and inhibiting essential cellular processes patsnap.comnih.gov. This disruption leads to cell lysis and death, reducing the microbial load patsnap.com. The mechanism of action involving protein denaturation also contributes to its antiseptic effect nih.gov.
Exploration of Potential Molecular Targets and Binding Dynamics
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16683103 |
| Tetrabromopyrocatechol | 16683104 |
| Bismuth Hydroxide | 962 |
Data Table: Key Mechanisms of this compound
| Mechanism | Description | Biological Effect | Relevant Section |
| Protein Precipitation | Causes shrinking of superficial tissue layers by precipitating proteins. | Forms a protective membrane, tissue contraction. | 4.3.1 |
| Localized Vasoconstriction | Astringent effect on small blood vessels. | Reduces local inflammation and secretion. | 4.3.2 |
| Biological Barrier Stabilization | Enhances the integrity and stability of the tear film. | Improves lubrication, protection, and reduces evaporation. | 4.3.3 |
| Bismuth-Dependent Antimicrobial Activity | Disrupts microbial cell walls and inhibits cellular processes. | Reduces bacterial load, antiseptic effect. | 4.4.1 |
| Bismuth Binding to Proteins | Interaction with metalloproteins and enzymes. | Potential disruption of protein function. | 4.4.2 |
Chemical Biology Research on Bibrocathol
Application of Small Molecule Probes in Complex Biological Systems
Small molecule probes are valuable tools in chemical biology for perturbing biological systems and elucidating protein function and biological pathways. nih.govchemicalprobes.orgthermofisher.com They can help to understand the relationship between a molecular target and the broader biological consequences of its modulation. thermofisher.com While the provided search results discuss the general application of small molecule probes in biological systems, specific details on the use of Bibrocathol itself or this compound-derived small molecule probes in this context are not explicitly detailed in the snippets. However, the principle of using small molecules to investigate biological processes is a core aspect of chemical biology research relevant to understanding the effects of compounds like this compound. nih.govchemicalprobes.orgthermofisher.com
Interdisciplinary Approaches in this compound Biological Research
Understanding the biological activity of this compound, particularly as a metallodrug, necessitates interdisciplinary research. rsc.orgnih.gov This involves the collaboration of researchers from different scientific disciplines to address complex challenges. biorxiv.orgd-nb.infoleeds.ac.ukleidenmadtrics.nl
Integration of Organic Chemistry, Biochemistry, Biophysics, and Molecular Biology
Interdisciplinary research in chemical biology frequently integrates knowledge and techniques from organic chemistry, biochemistry, biophysics, and molecular biology. ed.govberkeley.eduprinceton.educolumbia.eduumn.edu Organic chemistry is essential for synthesizing and modifying small molecules like this compound. Biochemistry and molecular biology provide the framework for understanding the biological targets and pathways affected by the compound. ed.govprinceton.eduumn.edu Biophysics contributes methods for studying the physical interactions between this compound and biological components, such as proteins or membranes. princeton.educolumbia.edu The study of metallodrugs, in particular, benefits from this integrated approach to understand their unique chemistry and biological interactions. researchgate.netrsc.orgnih.gov
Advanced Techniques in Metallodrug Mechanism Elucidation
Elucidating the precise molecular mechanisms of metallodrugs like this compound often requires advanced analytical techniques. researchgate.netrsc.orgnih.gov These techniques can provide detailed information about the compound's interactions with biological molecules and its fate within biological systems. researchgate.netnih.gov
Synchrotron-based Spectro(micro)scopy and Luminescence Techniques
Synchrotron-based techniques, such as X-ray spectro(micro)scopy and luminescence, are powerful tools for studying metals and metallodrugs in biological systems. researchgate.netrsc.orguni.luresearchgate.netosti.govgoogle.com Synchrotron radiation offers high flux, brightness, and a continuous spectrum, enabling detailed analysis of elemental composition and chemical state within biological samples. osti.gov These techniques can assist in understanding the distribution and speciation of bismuth from this compound in tissues or cells. researchgate.netrsc.org While general applications of synchrotron techniques in metallodrug research are highlighted, specific published data on this compound using these methods were not prominently found in the provided snippets, though research on the structure of this compound using electron crystallography, a related technique, has been reported. researchgate.netdiva-portal.orgrsc.org
Mass Spectrometry-based Proteomic and Genomic (Metallomic) Approaches
Mass spectrometry (MS) is widely used in chemical biology and metallodrug research, particularly in proteomic and metallomic studies. researchgate.netrsc.orgnih.govresearchgate.netnih.govuni.lunih.gov MS-based proteomics allows for the large-scale identification and quantification of proteins that interact with or are affected by a compound. researchgate.netnih.govnih.gov Metallomics, a related field, focuses on the study of metals in biological systems, including their interactions with biomolecules. nih.govresearchgate.netnih.govbiorxiv.org Integrative metalloproteomics approaches, combining MS with techniques like ICP-MS, can identify metal-binding proteins. nih.govresearchgate.net These techniques are valuable for elucidating the protein targets and biological pathways modulated by metallodrugs. researchgate.netnih.gov Although the search results discuss the application of these techniques in metallodrug research and mention bismuth-binding proteins in other contexts, specific detailed findings on this compound using these exact proteomic or metallomic approaches were not extensively present in the provided snippets.
Application of CRISPR-based Methodologies for Activity Profiling
CRISPR-based methodologies are advanced tools used in biological research for genome editing and activity profiling. researchgate.net These techniques can be applied to study the cellular impact of compounds and identify genes or pathways that influence their activity. rsc.org While the search results mention the application of CRISPR techniques to study metallodrug activity in general research contexts, specific published studies detailing the use of CRISPR-based methodologies for activity profiling directly related to this compound were not found in the provided snippets. rsc.org
Advanced Analytical Methodologies in Bibrocathol Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating Bibrocathol from impurities or complex matrices and for accurately quantifying its presence.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool widely used for the analysis of organic compounds. It combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. LC-MS methods offer advantages such as selectivity, chromatographic integrity, peak assignment, structural information, and rapid method development compared to traditional HPLC methods researchgate.net. While general applications of LC-MS in pharmaceutical analysis for quantitative measurements, metabolite profiling, and impurity detection are well-established , specific detailed applications of LC-MS solely focused on the molecular characterization of this compound were not extensively detailed in the provided search results. However, LC-MS/MS, a tandem mass spectrometry technique coupled with LC, has been used for the identification and quantification of various compounds in complex matrices mdpi.comnih.govnih.gov. High-resolution mass spectrometry (HRMS) coupled with LC is also used for metabolite profiling and compound identification researchgate.net.
Supercritical Fluid Chromatography (SFC) for Complex Mixtures
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly useful for the separation of a wide range of compounds, including those that are not easily analyzed by traditional gas chromatography or high-performance liquid chromatography. SFC offers advantages such as faster separation times and reduced solvent consumption compared to HPLC youtube.com. While SFC is employed for the separation of various compounds, including non-steroidal anti-inflammatory agents nih.gov, specific applications of SFC specifically for separating complex mixtures containing this compound were not detailed in the provided search results. However, the general capabilities of SFC for efficient separation of various compounds suggest its potential applicability in this compound research, particularly if dealing with complex formulations or related substances.
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition and confident identification of compounds. HRMS is a valuable tool in pharmaceutical analysis for identifying and characterizing active pharmaceutical ingredients and their related substances. googleapis.com. HRMS, often coupled with liquid chromatography (LC-HRMS), is used in untargeted metabolomics analysis for metabolite profiling and compound identification in complex biological or chemical samples researchgate.net. While the search results highlight the general utility of HRMS in identifying compounds and analyzing complex mixtures researchgate.netgoogleapis.comgoogle.com, specific detailed applications of HRMS for the identification and metabolite profiling of this compound were not explicitly provided. However, given this compound's complex structure containing bismuth and bromine uni.luinvivochem.comiiab.me, HRMS would be a suitable technique for confirming its molecular formula and identifying potential degradation products or related impurities based on their exact masses.
Elemental Analysis Techniques for Bismuth Content and Distribution
Given that this compound is a bismuth-containing compound, techniques capable of accurately determining bismuth content are crucial for its characterization and quality control. invivochem.comiiab.me
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting and quantifying trace levels of elements. ICP-MS is widely used for determining the elemental composition of various sample types. shimadzu.comqbdgroup.comnih.gov It is particularly well-suited for the analysis of metals, including bismuth. ICP-MS can be used to determine the total bismuth content in this compound raw material, formulations, or even biological samples if required for related studies (though biological studies are outside the scope of this article). ICP-MS offers ultra-low detection limits and high specificity, allowing for the differentiation of isotopes qbdgroup.com. Bismuth itself can be used as an internal standard in ICP-MS analysis for other elements nih.govzeptometrix.comumich.edu.
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), also known as ICP-Atomic Emission Spectroscopy (ICP-AES), is another established elemental analysis technique. ICP-OES measures the light emitted by excited atoms in a plasma to determine elemental concentrations gfz.deagriscigroup.usthermofisher.com. While generally less sensitive than ICP-MS, ICP-OES is suitable for determining elements in higher concentration ranges (μg/L to g/L) and offers advantages such as high throughput and robustness against matrix interferences qbdgroup.comgfz.deagriscigroup.usthermofisher.comspectroscopyonline.com. ICP-OES can be used to determine the bismuth content in this compound, particularly in samples where bismuth is present at higher concentrations. It is a cost-effective option for routine quality control and analysis of samples with complex matrices qbdgroup.comspectroscopyonline.com. ICP-OES has been used for determining trace metal concentrations in various samples spectroscopyonline.comthermofisher.com.
In Vitro Research Models and Methodologies
Cell-Based Assays for Mechanistic Investigations
Cell-based assays are fundamental tools in drug discovery and research, enabling the study of biological responses in living cells. conceptlifesciences.comtebubio.com They offer a more physiologically relevant approach compared to biochemical assays, allowing researchers to investigate complex intracellular interactions and evaluate the effects of compounds on cellular processes. conceptlifesciences.comtebubio.com
Cultured Microbial Cell Models for Antimicrobial Activity and Cell Lysis Studies
Cultured microbial cell models are widely used to assess the direct antimicrobial activity of substances and to investigate mechanisms of bacterial cell lysis. Bibrocathol's proposed mechanism involves protein denaturation and tissue diminution, which can affect bacterial integrity. springermedizin.denih.gov Previous in vitro microbiological tests have indicated a potential antibacterial effect of this compound. researchgate.netspringermedizin.denih.gov Studies involving microbial cell cultures can help quantify this effect and elucidate the specific ways in which this compound interacts with bacterial cell structures, potentially leading to cell lysis. nih.govfrontiersin.org For instance, studies on antimicrobial peptides demonstrate how interactions with bacterial membranes can lead to increased permeability and cell lysis. nih.govfrontiersin.org While specific detailed findings on this compound's interaction with microbial cell models and cell lysis were not extensively available in the search results, the general principles of using cultured microbial cells to study antiseptic efficacy and mechanisms of action are well-established in microbiology.
Eukaryotic Cell Models for Inflammatory Pathway Modulation
Eukaryotic cell models are employed to investigate the effects of compounds on host cellular processes, including the modulation of inflammatory pathways. researchgate.netnih.gov this compound is known to have anti-inflammatory effects, which are attributed in part to its astringent effect on small vessels, reducing local inflammation. clinsurggroup.usresearchgate.netspringermedizin.de In vitro studies using eukaryotic cell lines, such as those involved in the inflammatory response, can help to dissect the molecular mechanisms by which this compound exerts these effects. researchgate.netnih.gov For example, researchers might use cell models that express key components of inflammatory signaling cascades, such as the NF-kappaB pathway, to see how this compound influences their activation or downstream effects. researchgate.netnih.gov While the search results highlight the use of eukaryotic cell models for studying inflammatory pathways and the modulation of these pathways by bacterial components, specific research detailing this compound's effects on these pathways in eukaryotic cell models was not prominently featured. nih.govmdpi.complos.org
Development of Dynamic Three-Dimensional (3D) Bioreactor Systems for Biological Modeling
Dynamic three-dimensional (3D) bioreactor systems represent a more advanced approach to in vitro modeling, aiming to mimic the in vivo environment more closely than traditional 2D cell cultures. manchester.ac.ukaccscience.comopenaccessjournals.com These systems can provide a more accurate representation of tissue architecture, cell-cell interactions, and mass transport phenomena. manchester.ac.ukaccscience.comopenaccessjournals.com The development of 3D printed bioreactors, for instance, allows for the creation of intricate structures tailored to specific biological applications, including tissue engineering and drug screening. accscience.comopenaccessjournals.com While the search results discuss the general application and advantages of 3D bioreactors for biological modeling, including for both mammalian and microbial cells, there was no specific information found regarding the development or use of dynamic 3D bioreactor systems specifically for studying this compound. accscience.comopenaccessjournals.com
Methodologies for Investigating Mechanisms of Resistance Development
Investigating the potential for resistance development is a critical aspect of evaluating antimicrobial agents. While this compound's mechanism of action suggests a low likelihood of resistance, in vitro methodologies can be employed to formally assess this. researchgate.netspringermedizin.denih.gov
Theoretical Frameworks and Future Research Directions
Application of Established Theoretical Frameworks in Chemical and Biological Research
Theoretical frameworks from chemistry and biology are essential for deciphering the behavior of metal-containing compounds in complex systems. In the context of bismuth chemistry and metallodrugs, these frameworks help elucidate mechanisms of action, predict interactions with biological targets, and guide the design of new compounds.
Metallodrugs, due to their unique metal ion composition, exhibit more complex metabolic and transformation pathways in the body compared to traditional small molecule organic drugs. frontiersin.org Understanding these pathways is critical for clinical application and provides a theoretical foundation for designing improved drugs. frontiersin.org Theoretical studies, such as Density Functional Theory (DFT) calculations, are employed to gain insights into the catalytic mechanisms of bismuth compounds, for instance, in organic synthesis reactions like the fluorination of arylboronic esters. researchgate.net These studies can reveal how the coordination environment and electronic properties of bismuth influence its reactivity. researchgate.net
The interaction of metal cations with electron-rich biological molecules like proteins and DNA is a key aspect studied through theoretical frameworks. frontiersin.org The coordination of bioorganic compounds with metal cations can significantly alter the biochemical properties of both the metal and the ligand, which is relevant to understanding the bioactivity of bismuth complexes. frontiersin.org Metallomics, an emerging field integrating research on metals in biological systems with genomics and proteomics, provides in-depth insights into the mechanisms of action of potential metallodrugs, including their metabolism and molecular targets. acs.org This approach is vital for understanding how bismuth from compounds like Bibrocathol might interact within biological environments.
Emerging Research Opportunities in Bismuth Chemistry Relevant to this compound
The unique properties of bismuth, including its relatively low toxicity for a heavy metal and its diverse coordination chemistry, present numerous opportunities for emerging research. researchgate.netamazon.comjocpr.com Inspired by existing bismuth pharmaceuticals, new materials and catalytic systems are being developed. diva-portal.org
The structural features of bismuth-based pharmaceuticals, including this compound and bismuth subsalicylate, have served as inspiration for the development of robust porous materials like Metal-Organic Frameworks (MOFs). diva-portal.orgdiva-portal.org MOFs are crystalline hybrid materials formed by the assembly of metal cations and organic molecules into extended structures with defined porosity. diva-portal.orgscienceopen.com
Bismuth-based MOFs (Bi-MOFs) have garnered significant interest due to their distinct properties and potential applications in catalysis, sensing, and environmental remediation. rsc.orgresearchgate.net Bismuth(III) ions are well-suited for forming complex MOF structures with high coordination numbers, owing to their affinity for oxygen and nitrogen atoms and their flexible coordination geometry. researchgate.netmdpi.com The structural diversity of Bi-MOFs is influenced by the choice of organic ligands, which act as bridges linking the bismuth ions. rsc.orgresearchgate.net
Research in this area includes the synthesis of Bi-MOFs using various organic linkers, such as carboxylate groups and phenolic molecules like ellagic acid, which is found in plant-based waste. diva-portal.orgdiva-portal.orgrsc.orgnih.gov These bioinspired MOFs can exhibit remarkable chemical and thermal stability. rsc.orgnih.gov For instance, a bismuth ellagate MOF (SU-101) synthesized under ambient aqueous conditions demonstrated excellent robustness. diva-portal.orgnih.gov The determination of the crystal structures of bismuth pharmaceuticals like this compound using techniques such as 3D electron diffraction has provided valuable insights for the rational design of these new porous materials. diva-portal.orgdiva-portal.orgscispace.comresearchgate.net
Here is a table summarizing some reported Bi-MOFs and their characteristics:
| Bi-MOF Name | Ligand | Synthesis Method | Key Structural Features / Properties | Potential Applications | Citation |
| CAU-17 | (structure not specified in snippets) | Various | Crystalline porous structure | Antimicrobial materials, CO2 electroreduction precursor | scienceopen.com |
| SU-100 | Bismuth-carboxylate framework | Not specified | Exhibits "breathing effect" | Not specified | diva-portal.orgdiva-portal.org |
| SU-101 | Ellagic acid (bismuth-phenolate) | Ambient aqueous | Microporous, chemically robust, biocompatible | Gas adsorption (H2S), water remediation | diva-portal.orgnih.gov |
| Bi-TDPAT | 2,4,6-tris(3,5-dicarboxylphenylamino)-1,3,5-triazine | Solvothermal | Cage structure, blue light-emitting | Fluorescence sensing, white light tuning | acs.org |
| SUM-91 | 1,4-benzenedihydroxamate | Solvothermal | Rigid 3D structure, high thermal and chemical robustness | CO2 adsorption, molecular sieving | mdpi.com |
Note: This table is generated based on the information available in the provided search snippets. Specific structural details or comprehensive properties may not be fully captured.
While the radical chemistry of heavier main-group elements has seen progress, the study of bismuth radical chemistry and its catalytic applications is still considered to be in its infancy. researchgate.netresearchgate.netnih.govresearchgate.net However, indications of radical reactivity in bismuth compounds date back to the 19th century, and the characterization of transient and persistent bismuth-radical species has been established in recent decades. researchgate.netnih.gov
These advancements have paved the way for exploring catalytic methodologies involving bismuth-radical intermediates in organic synthesis. researchgate.netnih.gov Bismuth has shown potential as a versatile element in redox catalysis, leveraging its rich redox chemistry and labile bonding nature to enable new organic transformations. acs.org While traditionally the catalytic utility of Bi(III) compounds was limited to non-redox Lewis acid catalysis, recent research has explored Bi(III)/Bi(V) and Bi(I)/Bi(III) redox cycles in catalysis. acs.orgmpg.de
Examples of research in this area include the proposed involvement of Bi(II) radical intermediates in organobismuthine-mediated radical polymerization reactions and the exploration of Bi(I/II) or Bi(I/II/III) redox cycles in C-N cross-coupling reactions. acs.orgmpg.de The properties of bismuth complexes, such as low toxicity, high functional group tolerance, and low homolytic bond dissociation energies, make them attractive for applications in synthetic chemistry. researchgate.net Further developments are needed to fully tap into the potential of bismuth-radical intermediates for catalysis. researchgate.netnih.gov
Development of Bismuth-Based Metal-Organic Frameworks (Bi-MOFs) Inspired by this compound's Structure
Challenges and Future Perspectives in Metallodrug Discovery and Development
Despite the significant progress in medicinal inorganic chemistry, the discovery and development of metallodrugs face several challenges. frontiersin.orgfrontiersin.orgbohrium.comrsc.orgmdpi.com These challenges are particularly relevant to bismuth-based metallodrugs and include overcoming issues related to toxicity, drug resistance, and bioavailability. frontiersin.orgbohrium.commdpi.com
One of the main challenges is the potential for severe toxicity and off-target effects associated with metal-based compounds. frontiersin.org Drug resistance, similar to that observed with organic drugs, also remains a significant hurdle for metallodrugs like cisplatin. frontiersin.org Ensuring the stability and activity of metallodrugs under physiological conditions is another critical area of investigation. frontiersin.org
The traditional drug discovery pipelines established for organic molecules, often based on target identification and high-throughput screening, are not always as effective for metallodrugs. rsc.org Metallodrugs can act as prodrugs that require activation and may exhibit multi-targeting behavior, which complicates structure-activity relationship studies. rsc.orgnih.gov Identifying the intracellular targets and elucidating the molecular mechanisms of action for metallodrugs are also major challenges. mdpi.comnih.gov
Future perspectives in metallodrug discovery and development involve several strategies. These include the development of catalytically active metallodrugs and the use of nanostructure-based formulations for more targeted delivery. bohrium.com Advances in metal-specific techniques, such as synchrotron X-ray spectro(micro)scopy and mass spectrometry-based methods, combined with omics approaches like metallomics, are crucial for understanding the behavior of metals and metallodrugs in biological systems. acs.orgrsc.orgnih.gov Artificial intelligence and machine learning are also being explored to identify relationships between properties and therapeutic outcomes, aiding in the design of optimized metal-based agents. frontiersin.org
For bismuth-based drugs specifically, increasing their bioavailability in the physiological environment is a key area for future research to enhance their effectiveness, particularly in combating antimicrobial resistance. mdpi.com Developing systems for the controlled release of bismuth, potentially in combination with antibiotics, is also being explored to repurpose existing treatments and overcome resistance. mdpi.com
The continued exploration of bismuth's unique coordination chemistry and redox properties holds promise for the development of novel therapeutic and catalytic agents, building upon the foundation provided by existing compounds like this compound.
Q & A
Q. What methodological challenges arise in determining Bibrocathol’s crystal structure, and how has 3D electron diffraction (3D ED) advanced structural resolution?
Traditional methods like single-crystal X-ray diffraction (SCXRD) require large, high-quality crystals, which are often unattainable for this compound due to its microcrystalline nature in commercial formulations. 3D ED enables atomic-level resolution of structures from sub-micron crystals, even in multi-phase mixtures, as demonstrated in studies resolving this compound’s monoclinic (135 unique atoms) and tetragonal phases . Researchers should prioritize 3D ED for similar challenges, ensuring phase separation protocols are optimized to avoid misinterpretation of mixed crystallographic data.
Q. How can researchers ensure experimental reproducibility in studies involving this compound, given its historical use without structural clarity?
Reproducibility requires meticulous documentation of synthesis protocols, solvent systems, and crystallization conditions. Lab notebooks should detail batch-to-batch variability in commercial samples, as formulations like Noviform 5% contain multiple crystalline phases . Open sharing of raw 3D ED data and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) enhance cross-validation, particularly when reconciling historical efficacy claims with modern structural insights .
Q. What strategies are effective for conducting literature reviews on this compound’s pharmacological properties across historical and modern studies?
Utilize specialized chemistry databases (e.g., SciFinder, Reaxys) and regulatory repositories (e.g., FDA Preferred Term records) to trace this compound’s evolution from early antiseptic use to structural characterization. Background sources like Chemical Abstracts and annotated pharmacopeias clarify terminology shifts, while systematic reviews should prioritize studies reporting crystallographic data post-2023 to avoid outdated structural assumptions .
Advanced Research Questions
Q. How can structural contradictions arising from this compound’s multi-phase crystallinity be resolved to identify the bioactive form?
Phase-specific activity assays paired with 3D ED are critical. For example, isolate monoclinic and tetragonal phases via differential solubility or centrifugation, then test each phase’s antimicrobial efficacy in vitro. Density functional theory (DFT) modeling can further predict stability and interaction profiles, distinguishing pharmacologically relevant conformers from artifactual phases . Contradictions in historical data may stem from uncharacterized phase mixtures, necessitating re-evaluation of prior bioactivity claims .
Q. What role do FAIR data principles play in integrating this compound’s structural and pharmacological data across disciplines?
FAIR-compliant metadata (e.g., crystallographic information files, bioassay protocols) enable interoperability between chemistry and pharmacology databases. For instance, linking this compound’s UMLS ID (C0602838) to structural datasets in the Cambridge Structural Database ensures machine-readable traceability, aiding computational studies of structure-activity relationships. Regulatory platforms like the EU’s Common Data Platform on Chemicals further standardize cross-disciplinary data sharing, mitigating fragmentation in drug development pipelines .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound’s mechanism of action?
Apply FINER to prioritize questions like, “Does this compound’s triple-helix structure enhance membrane permeabilization in Gram-positive bacteria?” Feasibility: Use 3D ED-guided mutagenesis to test structural variants. Novelty: Explore halogen bonding’s role (via bromine moieties) in biocidal activity. Ethical: Address environmental impacts of bismuth leaching from formulations. Relevance: Align with antimicrobial resistance (AMR) research gaps .
Q. What analytical frameworks reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Employ contradiction analysis by isolating variables: (1) Compare in vitro MIC (minimum inhibitory concentration) values against in vivo pharmacokinetic profiles, adjusting for bioavailability differences. (2) Use metabolomic profiling to identify host-microbiome interactions that alter this compound’s activity. (3) Apply Bayesian statistics to quantify uncertainty in historical datasets lacking structural validation .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
